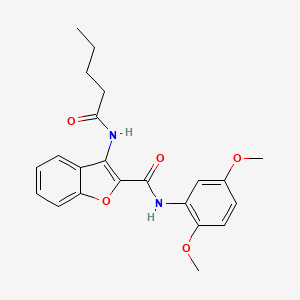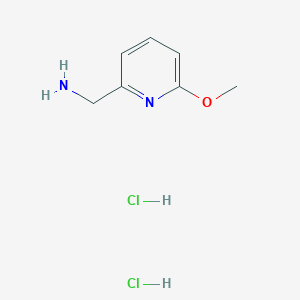
(6-Methoxypyridin-2-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methoxypyridin-2-yl)methanamine dihydrochloride, commonly referred to as 6-MPD, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in water and alcohols, and is a derivative of pyridine. 6-MPD is primarily used as a reagent in the synthesis of other compounds, as well as a catalyst in various reactions. It is also used as a ligand in coordination complexes, and as a building block in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Aplicaciones Científicas De Investigación
Melatonin and Its Analogues Plant and Human Health Applications
Melatonin (N-acetyl-5-methoxytryptamine) and its analogues, due to their structural similarities with (6-Methoxypyridin-2-yl)methanamine dihydrochloride, have been extensively researched. Melatonin is a pivotal molecule with pleiotropic actions across different organisms, including humans, animals, and plants. Its roles range from regulating circadian rhythms in animals to controlling senescence in plants. Research highlights its application in improving the growth, development, and stress resilience of commercially important crops. Moreover, its antioxidant properties are leveraged in medicinal studies to explore therapeutic potentials against various diseases (Nawaz et al., 2016)(Nawaz et al., 2016).
Antioxidant and Anti-inflammatory Properties Compounds structurally related to (6-Methoxypyridin-2-yl)methanamine dihydrochloride, like melatonin, exhibit significant antioxidant and anti-inflammatory activities. These properties make them subjects of investigation for their potential to mitigate oxidative stress and inflammation, laying a foundation for therapeutic applications in chronic diseases and conditions associated with oxidative damage and inflammatory responses (Nabavi et al., 2019)(Nabavi et al., 2019).
Environmental Stress Mitigation in Horticulture In horticultural sciences, the antioxidative and growth-promoting effects of melatonin have been recognized for enhancing plant resilience against environmental stresses. This includes applications in improving seed germination, seedling growth, root development, and overall plant health under adverse conditions such as drought, salinity, and extreme temperatures. This line of research suggests a potential avenue for exploring (6-Methoxypyridin-2-yl)methanamine dihydrochloride in similar agricultural and environmental applications to boost crop yields and stress tolerance (Bose & Howlader, 2020)(Bose & Howlader, 2020).
Neuroprotective Effects and Potential Therapeutic Applications Related research into neuroactive substances shares insights into neuroprotection and the modulation of neurotransmission. Compounds like methoxetamine, despite their primary recreational misuse, have prompted studies into their action on NMDA receptors and potential neuroprotective or antidepressant effects. This suggests a theoretical basis for examining (6-Methoxypyridin-2-yl)methanamine dihydrochloride in neurological research, focusing on neuroprotection, neurotransmitter modulation, and possible therapeutic benefits in neurological disorders (Zanda et al., 2016)(Zanda et al., 2016).
Propiedades
IUPAC Name |
(6-methoxypyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-10-7-4-2-3-6(5-8)9-7;;/h2-4H,5,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEQOTUZYBLUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxypyridin-2-yl)methanamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

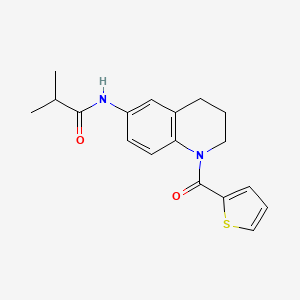
![N-(2-Cyclohexyl-2-hydroxyethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2537179.png)
![N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2537180.png)
![N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2537181.png)
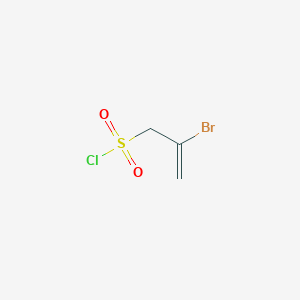

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2537185.png)
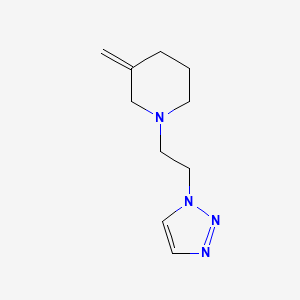

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2537189.png)

![N-cyclohexyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2537192.png)
![1-(4-Tert-butylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2537195.png)
